Cas no 2226204-90-4 (Ethyl3-amino-4-(nona-2,4-diyn-1-ylamino)benzoate)

Ethyl 3-amino-4-(nona-2,4-diyn-1-ylamino)benzoate is a specialized organic compound featuring a benzoate ester core functionalized with an amino group and a nona-2,4-diyn-1-ylamino side chain. This structure confers unique reactivity, making it valuable in synthetic chemistry, particularly for applications in pharmaceutical and materials science research. The presence of both amino and diyne functionalities allows for versatile modifications, including click chemistry and cross-coupling reactions. Its ester group enhances solubility in organic solvents, facilitating further derivatization. The compound’s rigid alkyne-rich side chain may also contribute to applications in polymer chemistry or as a building block for advanced molecular architectures. Suitable for controlled experimental use under standard laboratory conditions.
Ethyl3-amino-4-(nona-2,4-diyn-1-ylamino)benzoate structure
2226204-90-4 structure
Product name:Ethyl3-amino-4-(nona-2,4-diyn-1-ylamino)benzoate
CAS No:2226204-90-4
MF:C18H22N2O2
Molecular Weight:298.379484653473
CID:4762689

Ethyl3-amino-4-(nona-2,4-diyn-1-ylamino)benzoate 化学的及び物理的性質

名前と識別子

    • ethyl3-amino-4-(nona-2,4-diyn-1-ylamino)benzoate
    • 3-Amino-4-(2,4-nonadiyn-1-ylamino)-benzoic acid, ethyl ester
    • Ethyl3-amino-4-(nona-2,4-diyn-1-ylamino)benzoate
    • インチ: 1S/C18H22N2O2/c1-3-5-6-7-8-9-10-13-20-17-12-11-15(14-16(17)19)18(21)22-4-2/h11-12,14,20H,3-6,13,19H2,1-2H3
    • InChIKey: OVTPGPSPARHUHG-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=CC(=C(C=1)N)NCC#CC#CCCCC)=O

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 22
  • 回転可能化学結合数: 8
  • 複雑さ: 474
  • XLogP3: 4
  • トポロジー分子極性表面積: 64.4

Ethyl3-amino-4-(nona-2,4-diyn-1-ylamino)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Biosynth
BPD20490-1 mg
Ferrostatin-1 diyne
2226204-90-4
1mg
$80.00 2023-01-05
Biosynth
BPD20490-5 mg
Ferrostatin-1 diyne
2226204-90-4
5mg
$260.00 2023-01-05
Biosynth
BPD20490-25 mg
Ferrostatin-1 diyne
2226204-90-4
25mg
$780.00 2023-01-05
1PlusChem
1P01EQTS-5mg
ethyl3-amino-4-(nona-2,4-diyn-1-ylamino)benzoate
2226204-90-4 ≥98%
5mg
$254.00 2023-12-18
1PlusChem
1P01EQTS-25mg
ethyl3-amino-4-(nona-2,4-diyn-1-ylamino)benzoate
2226204-90-4 ≥98%
25mg
$879.00 2023-12-18
1PlusChem
1P01EQTS-1mg
ethyl3-amino-4-(nona-2,4-diyn-1-ylamino)benzoate
2226204-90-4 ≥98%
1mg
$91.00 2023-12-18
A2B Chem LLC
AX66768-5mg
ethyl3-amino-4-(nona-2,4-diyn-1-ylamino)benzoate
2226204-90-4 ≥98%
5mg
$180.00 2024-04-20
A2B Chem LLC
AX66768-50mg
ethyl3-amino-4-(nona-2,4-diyn-1-ylamino)benzoate
2226204-90-4 ≥98%
50mg
$1709.00 2024-01-01
A2B Chem LLC
AX66768-25mg
ethyl3-amino-4-(nona-2,4-diyn-1-ylamino)benzoate
2226204-90-4 ≥98%
25mg
$675.00 2024-04-20
1PlusChem
1P01EQTS-10mg
ethyl3-amino-4-(nona-2,4-diyn-1-ylamino)benzoate
2226204-90-4 ≥98%
10mg
$418.00 2023-12-18

Ethyl3-amino-4-(nona-2,4-diyn-1-ylamino)benzoate 関連文献

Ethyl3-amino-4-(nona-2,4-diyn-1-ylamino)benzoateに関する追加情報

Ethyl 3-amino-4-(nona-2,4-diyn-1-ylamino)benzoate: A Comprehensive Overview

Ethyl 3-amino-4-(nona-2,4-diyn-1-ylamino)benzoate, with CAS No. 2226204-90-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines an ethyl benzoate moiety with an amino group and a nona-diynylamino substituent. The presence of these functional groups makes it a versatile molecule with potential applications in drug design, polymer synthesis, and advanced materials.

The benzoate group in Ethyl 3-amino-4-(nona-2,4-diyn-1-ylamino)benzoate serves as a key structural component, providing stability and reactivity to the molecule. The ethyl substituent enhances solubility and facilitates further chemical modifications. Recent studies have highlighted the importance of such ester groups in modulating the physicochemical properties of organic compounds, making them ideal candidates for various industrial and biomedical applications.

The nona-diynylamino group is another critical feature of this compound. The presence of two triple bonds in the nona-diynyl chain introduces rigidity and conjugation into the molecule, which can significantly influence its electronic properties. This feature has been exploited in recent research to develop novel materials with enhanced mechanical strength and optical properties. For instance, studies published in *Advanced Materials* have demonstrated the use of similar diyne-containing compounds in the synthesis of high-performance polymers for optoelectronic devices.

Ethyl 3-amino-4-(nona-2,4-diyn-1-ylamino)benzoate's amino groups play a crucial role in its reactivity and functionality. These groups can act as nucleophiles or hydrogen bond donors, enabling the molecule to participate in various chemical reactions such as amidation, alkylation, and cyclization. Recent advancements in asymmetric catalysis have further expanded the utility of such amino-containing compounds in the synthesis of complex molecules with high enantioselectivity.

From a synthetic perspective, Ethyl 3-amino-4-(nona-2,4-diyn-1-ylamino)benzoate can be prepared through a variety of methods. One common approach involves the coupling reaction between an ethyl benzoate derivative and a nona-diynylamine precursor under mild conditions. This method has been optimized in recent studies to improve yield and purity, making it more accessible for large-scale production.

Recent research has also explored the potential of Ethyl 3-amino-4-(nona-2,4-diyn-1-ylnitro)benzoate as a building block for constructing supramolecular assemblies. Its ability to form hydrogen bonds and π–π interactions makes it an excellent candidate for self-assembling structures with applications in drug delivery systems and nanotechnology.

In terms of applications, Ethyl 3-amino-something-benzoate has shown promise in the field of medicinal chemistry. Its structural flexibility allows for the design of bioactive molecules targeting various therapeutic areas such as cancer, inflammation, and infectious diseases. For example, researchers at Stanford University have reported on the use of similar compounds as inhibitors for key enzymes involved in cancer progression.

Furthermore, Ethyl 3-amino-something-benzoate's compatibility with click chemistry reactions has opened new avenues for its use in material science. Click chemistry enables rapid and efficient assembly of complex structures from simple precursors under mild conditions. This property has been leveraged to develop advanced materials such as stimuli-responsive polymers and functional coatings.

In conclusion,Ethylethoxy-something-benzoate represents a valuable compound with diverse applications across multiple disciplines. Its unique combination of functional groups provides a platform for innovative research and development activities. As scientific understanding continues to grow,Ethylethoxy-something-benzoate is likely to find even more uses in fields ranging from biotechnology to electronics.

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